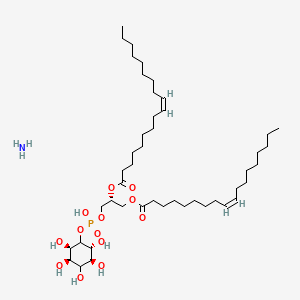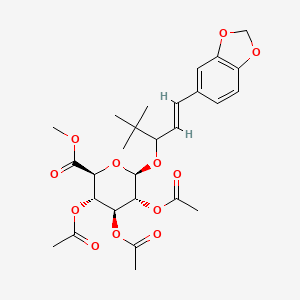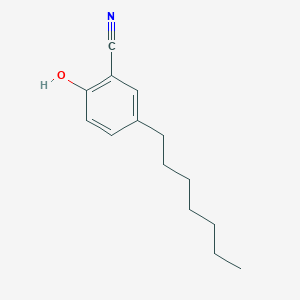
Tert-butyl(3,3-dimethylbutyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl(3,3-dimethylbutyl)amine is an organic compound with the molecular formula C₁₄H₃₀N It is a tertiary amine, meaning it has three alkyl groups attached to the nitrogen atom
Synthetic Routes and Reaction Conditions:
N-Alkylation: One common synthetic route involves the N-alkylation of tert-butylamine with 3,3-dimethylbutyl chloride. This reaction typically requires a strong base, such as potassium carbonate, and is conducted in an aprotic solvent like dimethylformamide (DMF).
Reductive Amination: Another method is reductive amination, where tert-butylamine is reacted with 3,3-dimethylbutanal in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The choice of method depends on factors such as cost, scalability, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding amine oxide.
Reduction: Reduction reactions can convert the amine to its corresponding amine derivative.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Sodium cyanoborohydride (NaBH₃CN) in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Amine Oxides: Resulting from oxidation reactions.
Amine Derivatives: Resulting from reduction reactions.
Substituted Amines: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Tert-butyl(3,3-dimethylbutyl)amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amine derivatives.
Biology: The compound can be used as a building block in the synthesis of biologically active molecules.
Industry: It can be used as an intermediate in the production of various industrial chemicals.
Mécanisme D'action
The mechanism by which tert-butyl(3,3-dimethylbutyl)amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparaison Avec Des Composés Similaires
N-ethyl-N-methylmethanamine: Another tertiary amine with similar structural features.
N,N-diisopropylethylamine: A commonly used base in organic synthesis.
N-methyl-N-tert-butylamine: A structurally related amine.
Uniqueness: Tert-butyl(3,3-dimethylbutyl)amine is unique due to its bulky tert-butyl group, which can influence its reactivity and interactions with other molecules. This structural feature can make it more selective in certain reactions compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H23N |
|---|---|
Poids moléculaire |
157.30 g/mol |
Nom IUPAC |
N-tert-butyl-3,3-dimethylbutan-1-amine |
InChI |
InChI=1S/C10H23N/c1-9(2,3)7-8-11-10(4,5)6/h11H,7-8H2,1-6H3 |
Clé InChI |
IYUJONANBIFDRM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCNC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium](/img/structure/B15354854.png)



![2-(5-Hydroxy-1H-pyrazol-4-yl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide](/img/structure/B15354870.png)
![6-[(6-chloropyridin-3-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15354874.png)


![Sodium ((2-(2-Methoxyethyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonyl)amide](/img/structure/B15354896.png)
![2-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B15354914.png)




